

Application Notes and Protocols: Generating KLK14 Knockout Mouse Models

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Compound of Interest

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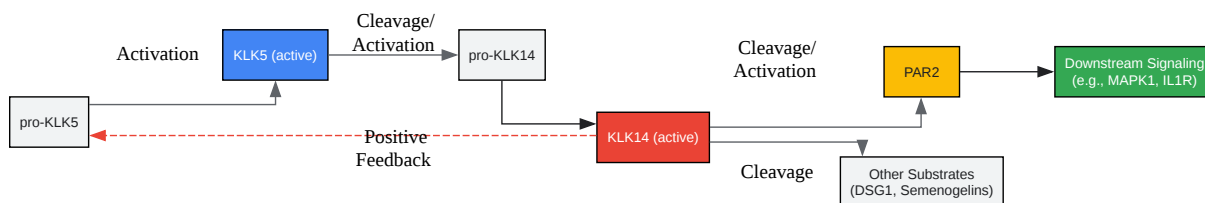
Introduction

Kallikrein-related peptidase 14 (KLK14) is a secreted serine protease belonging to the kallikrein family.[1] It is involved in diverse physiological and pathological processes, including skin desquamation, seminal clot liquefaction, and cancer progression.[2][3] KLK14 is implicated in the development of aggressive prostate cancer and may serve as a therapeutic target.[1] The generation of knockout (KO) mouse models for the *Klk14* gene is a critical step in elucidating its in vivo functions and for testing the efficacy of KLK14-targeting therapeutics.

This document provides detailed protocols and application notes for the generation and initial characterization of *Klk14* knockout mouse models using the CRISPR/Cas9 system.

Section 1: KLK14 Signaling and Activation Cascade

KLK14 is part of a complex proteolytic cascade. It is produced as an inactive zymogen and is activated by KLK5. Once active, KLK14 can activate other kallikreins, including pro-KLK5, creating a positive feedback loop.[4] One of its most significant substrates is the Protease-Activated Receptor 2 (PAR2), which is involved in various signaling pathways.[2][4] In prostate cancer, KLK14 has been shown to be involved with the mitogen-activated protein kinase 1 (MAPK1) and interleukin 1 receptor pathways.[1]

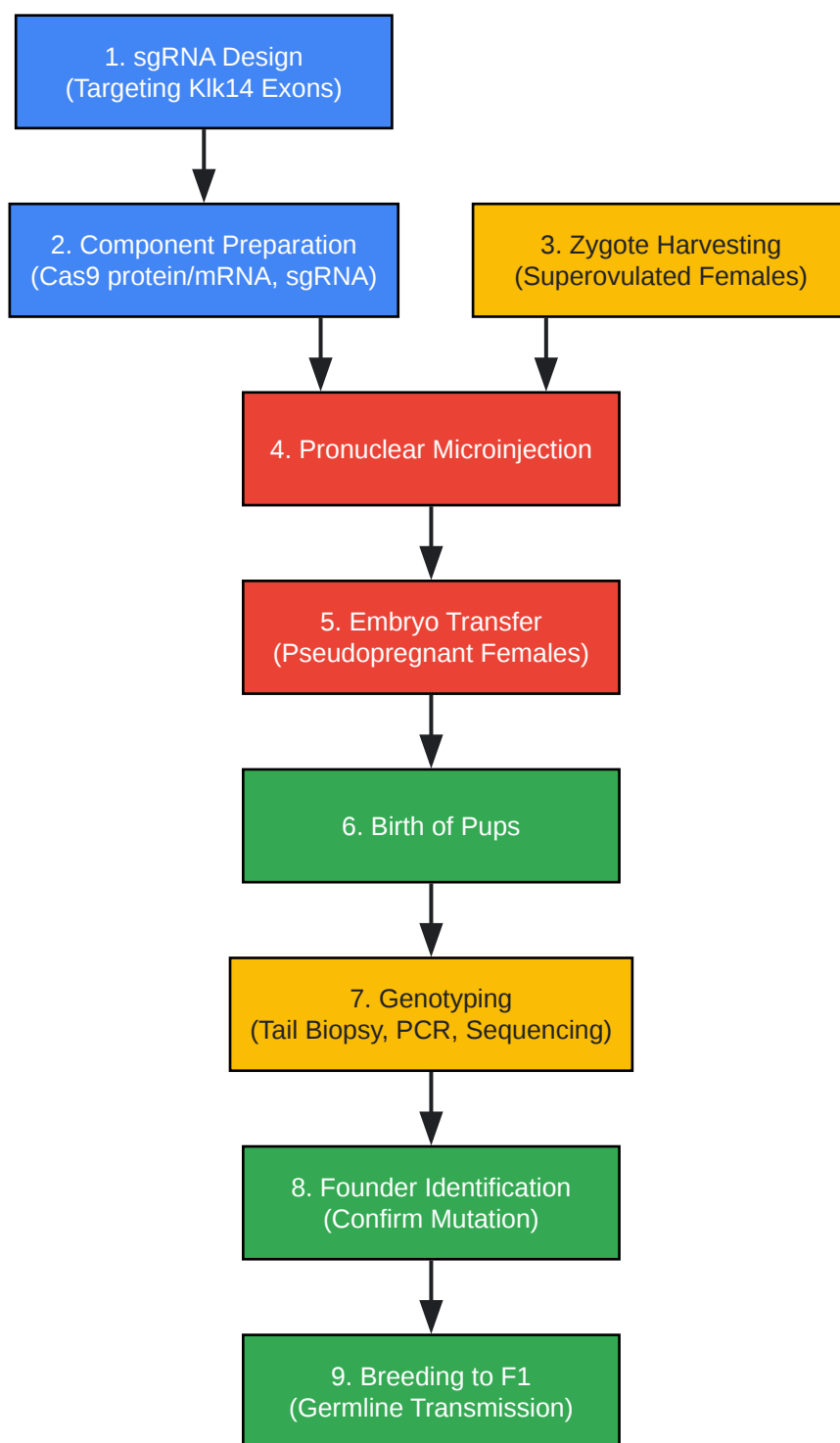


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KLK14 activation cascade and key substrate interactions.

Section 2: Experimental Workflow for Generating Klk14 KO Mice

The generation of Klk14 knockout mice can be efficiently achieved using CRISPR/Cas9 technology by direct microinjection into zygotes.[5][6] This approach avoids the lengthy process of using embryonic stem cells and significantly shortens the timeline for producing founder mice.[7][8] The overall workflow involves sgRNA design, preparation of CRISPR components, microinjection, embryo transfer, and identification of founder animals.



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Workflow for CRISPR/Cas9-mediated generation of Klk14 KO mice.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Design and Synthesis of sgRNA for Mouse Klk14

- **Target Selection:** Identify the genomic locus of the mouse Klk14 gene (MGI:2447564).[9] Target an early exon (e.g., Exon 1 or 2) to maximize the chance of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated decay of the transcript. [10]
- **sgRNA Design:** Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-base pair sgRNA sequences. Select sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence ('NGG'). Choose 2-3 top-scoring guides with high on-target efficiency and low predicted off-target effects.
- **Synthesis:** Synthesize the sgRNAs using a commercially available in vitro transcription kit or order synthetic sgRNAs. Purify and validate the integrity of the sgRNA via gel electrophoresis.

Protocol 3.2: CRISPR/Cas9-mediated Knockout via Zygote Microinjection

This protocol is adapted from standard procedures for generating knockout mice.[5][7]

- **Animal Preparation:**
 - Superovulate female mice (e.g., C57BL/6J strain) via intraperitoneal injections of Pregnant Mare Serum Gonadotropin (PMSG), followed 48 hours later by Human Chorionic Gonadotropin (hCG).
 - Mate superovulated females with stud males immediately after hCG injection.
 - Prepare vasectomized males for mating with females to be used as pseudopregnant recipients for embryo transfer.
- **Zygote Collection:** On the following day (0.5 dpc), euthanize successfully mated females (identified by a copulatory plug) and collect fertilized zygotes from the oviducts.

- **Microinjection Mix Preparation:** Prepare the injection mix containing Cas9 protein (or mRNA) and the validated sgRNA(s) in an appropriate injection buffer. A typical concentration is 100 ng/μl Cas9 protein and 50 ng/μl sgRNA.
- **Microinjection:** Using a microinjection microscope setup, inject the CRISPR/Cas9 mix into the pronucleus of the collected zygotes.
- **Embryo Culture and Transfer:**
 - Culture the microinjected zygotes overnight in M16 medium to the two-cell stage.
 - Surgically transfer the viable two-cell embryos into the oviducts of pseudopregnant recipient females.^[7]

Protocol 3.3: Genotyping for Founder Identification

- **Sample Collection:** At 2-3 weeks of age, obtain tissue samples (e.g., tail tip or ear punch) from all potential founder pups.
- **Genomic DNA Extraction:** Extract genomic DNA (gDNA) using a standard lysis buffer with Proteinase K, followed by isopropanol precipitation or a commercial DNA extraction kit.^[11]^[12]
- **PCR Amplification:**
 - Design PCR primers that flank the sgRNA target site in the Klk14 gene, amplifying a region of approximately 300-500 bp.
 - Perform PCR on the gDNA from each pup. Include wild-type and no-template controls.
- **Mutation Detection:**
 - **Gel Electrophoresis:** Run the PCR products on an agarose gel. Insertions or deletions (indels) at the target site may be visible as a size shift compared to the wild-type band.
 - **T7 Endonuclease I (T7E1) Assay:** For smaller indels not visible on a standard gel, denature and re-anneal the PCR products to form heteroduplexes. Digest with T7E1,

which cleaves mismatched DNA. Analyze the products by gel electrophoresis; cleavage products indicate the presence of a mutation.[7]

- Sanger Sequencing: Purify the PCR products from positive founders and send for Sanger sequencing to confirm the exact nature of the indel and verify a frameshift mutation.

Section 4: Phenotypic Analysis and Illustrative Data

While a comprehensive phenotypic profile of a Klk14 knockout mouse is not extensively published, data from transgenic overexpression models and the known functions of KLK14 can guide the analysis.[13] Overexpression of KLK14 in mice leads to significant hair shaft defects and skin inflammation.[13] KLK14 is also involved in prostate cancer progression.[1] Therefore, analysis should focus on skin, hair, and prostate gland homeostasis.

Table 1: Illustrative Phenotypic Data for Klk14 KO Mice

(Note: The following data are hypothetical examples for illustrative purposes.)

Parameter	Wild-Type (WT)	Klk14 KO (Homozygous)
Skin Histology		
Epidermal Thickness (μm)	25.3 ± 2.1	24.8 ± 2.5
Hair Follicle Density (per mm ²)	15.6 ± 1.8	15.9 ± 2.0
Inflammatory Cell Infiltrate	Negative	Negative
Prostate Histology (Aged Mice)		
Glandular Hyperplasia Score	1.2 ± 0.4	1.1 ± 0.3
Fibrosis Score	0.8 ± 0.2	0.9 ± 0.2
Reproductive Analysis		
Litter Size	7.1 ± 1.5	6.9 ± 1.8
Seminal Plug Formation	Normal	Normal

Table 2: Illustrative qPCR Analysis of Related Genes in Prostate Tissue

(Note: The following data are hypothetical examples for illustrative purposes.)

Gene	Fold Change in Klk14 KO vs. WT (Mean \pm SEM)
Klk5	1.05 \pm 0.12
F2r (PAR2)	0.98 \pm 0.09
Mmp9	1.10 \pm 0.15
Il1r1	0.95 \pm 0.11

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